

Application Note: Octan-2-yl Hexadecanoate in Advanced Drug Delivery Systems

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Compound of Interest

Compound Name: Octan-2-yl hexadecanoate

CAS No.: 55194-81-5

Cat. No.: B3053673

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Abstract

Octan-2-yl hexadecanoate (2-octyl palmitate) is a branched-chain fatty acid ester emerging as a critical excipient in the engineering of Nanostructured Lipid Carriers (NLCs) and Transdermal Delivery Systems (TDS).[1][2][3] Unlike linear esters (e.g., cetyl palmitate) that form highly ordered crystalline lattices, the methyl-branched structure of **octan-2-yl hexadecanoate** introduces steric hindrance, preventing perfect crystallization. This application note details its use as a "lattice disruptor" to enhance drug loading capacity in NLCs and as a fluidizing permeation enhancer in topical formulations.

Part 1: Physicochemical Profile & Mechanistic

Rationale

Material Identity[1][4]

- IUPAC Name: **Octan-2-yl hexadecanoate**[2][4]
- Synonyms: 2-Octyl palmitate, Palmitic acid 2-octyl ester[1]
- CAS Number: 55194-81-5[3][4][5][6]
- Molecular Formula: C₂₄H₄₈O₂ (MW: 368.6 g/mol)[6]

- Physical State: Clear, colorless liquid at room temperature (Melting Point < 10°C).
- Lipophilicity: LogP ~10.8 (Highly Lipophilic)

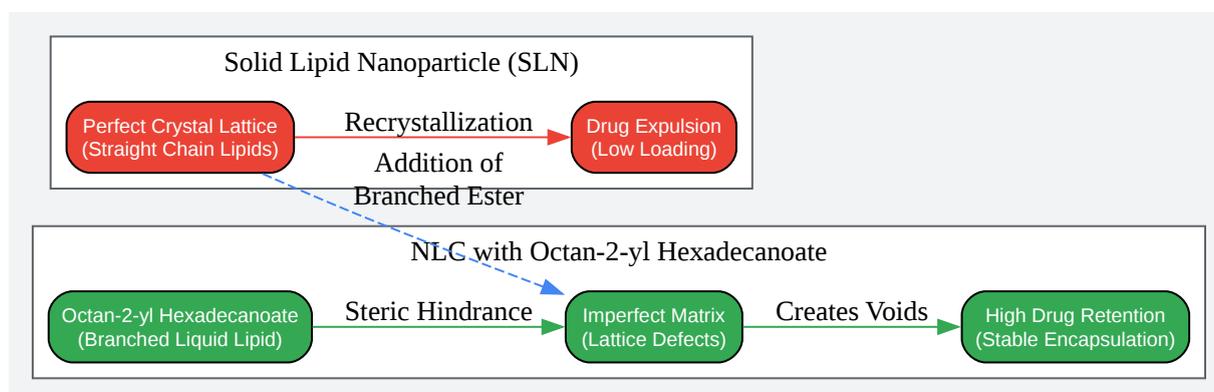
The "Imperfect Crystal" Theory

In lipid nanoparticle engineering, a major failure mode of Solid Lipid Nanoparticles (SLN) is drug expulsion during storage. As the solid lipid recrystallizes into a perfect lattice, the drug is squeezed out.

Role of **Octan-2-yl Hexadecanoate**: By incorporating 15–30% of this branched liquid ester into a solid lipid matrix (e.g., Glyceryl Behenate), researchers create a Nanostructured Lipid Carrier (NLC). The branched octan-2-yl tail acts as a defect-inducing agent, maintaining the lipid matrix in a permanently "imperfect" state. These imperfections create spatial pockets that accommodate active pharmaceutical ingredients (APIs), significantly increasing Drug Loading (DL) and Entrapment Efficiency (EE).

Mechanism of Action Visualization

The following diagram illustrates how **Octan-2-yl hexadecanoate** disrupts the crystalline lattice to secure drug payload.



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Caption: Transition from ordered SLN lattice to disordered NLC matrix via **Octan-2-yl hexadecanoate** incorporation.

Part 2: Protocol - Nanostructured Lipid Carrier (NLC) Formulation

This protocol describes the synthesis of NLCs loaded with a lipophilic model drug (e.g., Curcumin or Ibuprofen) using Hot High-Pressure Homogenization (HPH).

Materials Checklist

Component	Role	Specific Material	Concentration (w/w)
Solid Lipid	Matrix Former	Glyceryl Behenate (Compritol® 888 ATO)	4.0%
Liquid Lipid	Lattice Disruptor	Octan-2-yl Hexadecanoate	2.0%
Surfactant	Stabilizer	Poloxamer 188 or Tween 80	2.5%
API	Active	Lipophilic Drug (LogP > 3)	0.5 - 1.0%
Aqueous Phase	Dispersion Medium	Deionized Water	q.s. to 100%

Experimental Workflow

Step 1: Lipid Phase Preparation

- Weigh Glyceryl Behenate (Solid) and **Octan-2-yl Hexadecanoate** (Liquid) into a glass vial.
- Heat the mixture to 75°C (approx. 5-10°C above the melting point of the solid lipid).
- Add the API to the lipid melt. Stir magnetically at 500 RPM until the API is completely dissolved. Note: The branched ester significantly aids in solubilizing lipophilic APIs compared to pure molten solid lipid.

Step 2: Aqueous Phase Preparation

- Dissolve the surfactant (Poloxamer 188) in deionized water.

- Heat the aqueous solution to 75°C (must match lipid phase temperature to prevent premature crystallization).

Step 3: Pre-Emulsion Formation

- Add the hot aqueous phase to the hot lipid phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes.
- Result: A coarse oil-in-water (O/W) emulsion.

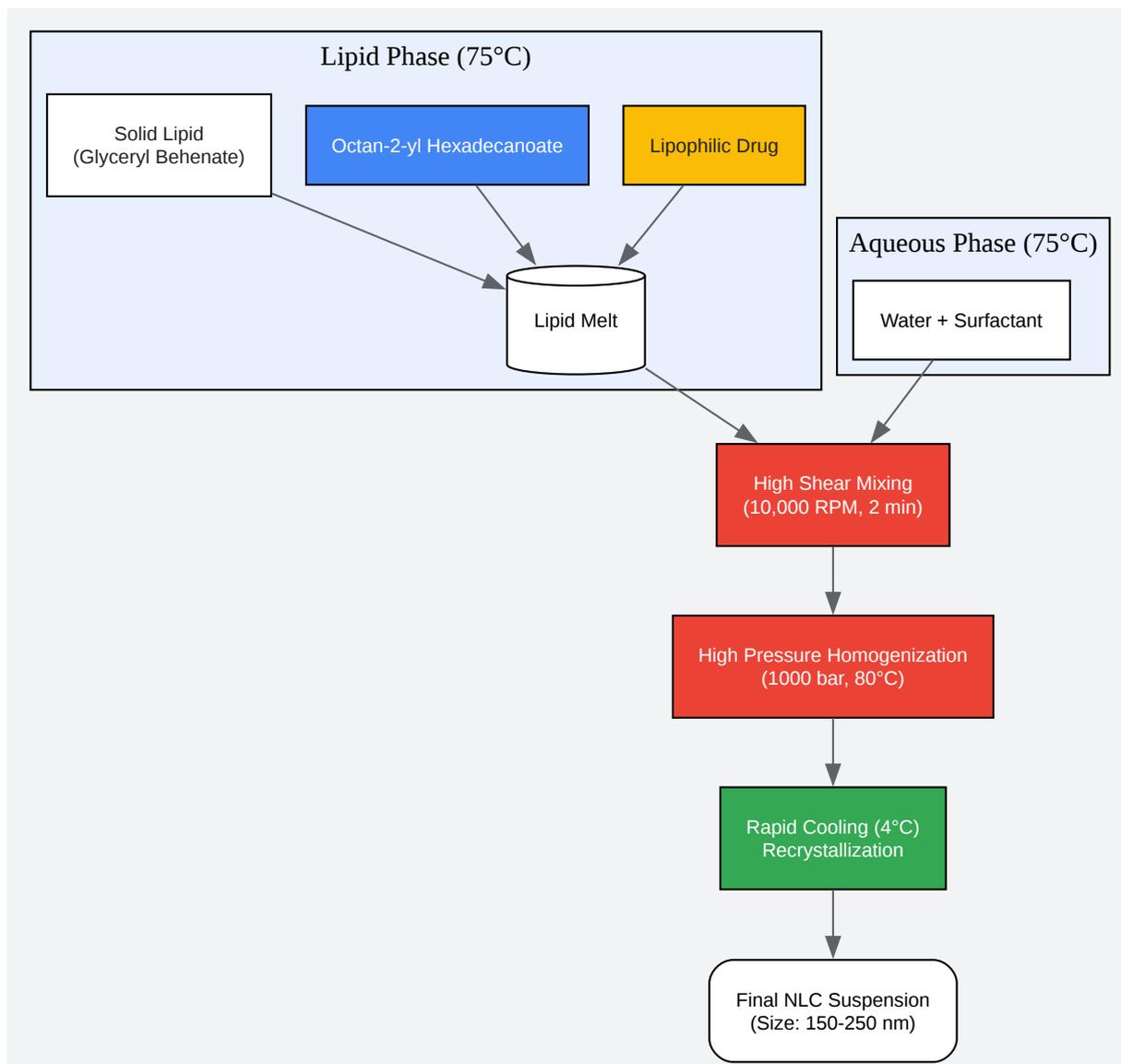
Step 4: High-Pressure Homogenization (Critical Step)

- Process the pre-emulsion through a high-pressure homogenizer (e.g., GEA Niro Soavi or Microfluidizer).
- Cycles: 3 cycles at 500 bar, followed by 2 cycles at 1000 bar.
- Temperature: Maintain the homogenizer block at 80°C to keep lipids molten.

Step 5: Solidification & Nanoparticle Formation

- Collect the hot nano-emulsion.
- Cool rapidly to 4°C using an ice bath or a jacketed vessel.
- Mechanism: The rapid cooling precipitates the solid lipid. The **Octan-2-yl hexadecanoate** prevents the solid lipid from forming a perfect crystal, trapping the drug inside the core.

Manufacturing Process Diagram



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Caption: Hot High-Pressure Homogenization workflow for NLC production.

Part 3: Protocol - Transdermal Permeation Enhancement

Octan-2-yl hexadecanoate acts as a permeation enhancer by fluidizing the stratum corneum lipids. This protocol validates its efficacy using a Franz Diffusion Cell.

Formulation Setup

Prepare two simple hydrogels for comparison:

- Control: 1% API + Carbopol gel.
- Test: 1% API + 5% **Octan-2-yl Hexadecanoate** + Carbopol gel.

Franz Cell Methodology

- Membrane: Use excised porcine ear skin (dermatomed to 500 μm) or synthetic Strat-M® membrane.
- Donor Chamber: Apply 0.5 g of the Test or Control formulation.
- Receptor Chamber: Phosphate Buffered Saline (PBS) pH 7.4 + 20% Ethanol (to ensure sink conditions for lipophilic drugs). Maintained at 32°C.
- Sampling: Withdraw 200 μL aliquots at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer.
- Analysis: Quantify API concentration via HPLC.

Data Calculation

Calculate the Enhancement Ratio (ER):

- Flux (): Slope of the cumulative amount permeated vs. time plot ().

- Expected Result: Formulations with **Octan-2-yl hexadecanoate** typically show an ER of 1.5 to 3.0 due to lipid bilayer disruption.

Part 4: Analytical Characterization & Quality Control

To ensure the "imperfect crystal" structure is achieved, the following assays are mandatory.

Parameter	Method	Acceptance Criteria / Observation
Particle Size & PDI	Dynamic Light Scattering (DLS)	Size: 100–300 nm; PDI < 0.25 (Monodisperse).
Zeta Potential	Electrophoretic Light Scattering	>
Crystallinity (Critical)	Differential Scanning Calorimetry (DSC)	The NLC melting peak should be broader and shifted to a lower temperature compared to the pure solid lipid. A sharp peak indicates failure (phase separation).
Encapsulation Efficiency	Ultra-centrifugation + HPLC	Target: > 80%.

References

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- To cite this document: BenchChem. [Application Note: Octan-2-yl Hexadecanoate in Advanced Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3053673#octan-2-yl-hexadecanoate-in-drug-delivery-systems>]

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